2,2-Dimethylpropyl bis(trimethylsilyl) hydrogen orthosilicate
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Overview
Description
2,2-Dimethylpropyl bis(trimethylsilyl) hydrogen orthosilicate is a chemical compound known for its unique structure and properties It is composed of a 2,2-dimethylpropyl group and two trimethylsilyl groups attached to a hydrogen orthosilicate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethylpropyl bis(trimethylsilyl) hydrogen orthosilicate typically involves the hydrosilylation of alkenes or alkynes. This process is catalyzed by transition metals and is known for its efficiency and functional group tolerance . The reaction conditions often include the use of a hydrosilane reagent and a suitable catalyst under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve similar hydrosilylation techniques, scaled up to accommodate larger quantities. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropyl bis(trimethylsilyl) hydrogen orthosilicate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction could produce silane derivatives.
Scientific Research Applications
2,2-Dimethylpropyl bis(trimethylsilyl) hydrogen orthosilicate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: Its derivatives may be explored for potential biological activity or as intermediates in the synthesis of biologically active molecules.
Medicine: Research may investigate its potential use in drug development or as a component in medical devices.
Mechanism of Action
The mechanism by which 2,2-dimethylpropyl bis(trimethylsilyl) hydrogen orthosilicate exerts its effects involves the interaction of its silicon-containing groups with various molecular targets. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical processes. The specific pathways involved depend on the context of its use, such as in catalysis or material synthesis.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: A commonly used silylating agent.
Dimethylsilyl bis(trimethylsilyl) ether: Another silicon-containing compound with different reactivity.
Tetramethylsilane: Used as a standard in NMR spectroscopy.
Uniqueness
2,2-Dimethylpropyl bis(trimethylsilyl) hydrogen orthosilicate is unique due to its specific structure, which combines a 2,2-dimethylpropyl group with two trimethylsilyl groups. This unique combination imparts distinct reactivity and properties, making it valuable in specialized applications where other silicon-containing compounds may not be suitable .
Properties
CAS No. |
88221-40-3 |
---|---|
Molecular Formula |
C11H30O4Si3 |
Molecular Weight |
310.61 g/mol |
IUPAC Name |
2,2-dimethylpropoxy-hydroxy-bis(trimethylsilyloxy)silane |
InChI |
InChI=1S/C11H30O4Si3/c1-11(2,3)10-13-18(12,14-16(4,5)6)15-17(7,8)9/h12H,10H2,1-9H3 |
InChI Key |
ILXPCDCECUONPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CO[Si](O)(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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